molecular formula C15H18N2O5S2 B2975865 methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1797290-73-3

methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2975865
CAS No.: 1797290-73-3
M. Wt: 370.44
InChI Key: AHWLSIPPOAWZGX-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C15H18N2O5S2 and its molecular weight is 370.44. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can induce apoptosis in these cells by activating caspases, which are enzymes that play a key role in programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit enzyme activity by blocking the active site or by inducing a conformational change that reduces the enzyme’s affinity for its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable under physiological conditions for extended periods, but it can degrade when exposed to extreme pH or high temperatures. Long-term exposure to this compound in cell cultures has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted via the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites, potentially leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity, as it may accumulate in specific organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its localization and activity by directing it to specific cellular compartments. These targeting signals ensure that the compound reaches its site of action and exerts its intended effects .

Properties

IUPAC Name

methyl N-[4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-21-14(11-7-8-23-10-11)9-16-24(19,20)13-5-3-12(4-6-13)17-15(18)22-2/h3-8,10,14,16H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLSIPPOAWZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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